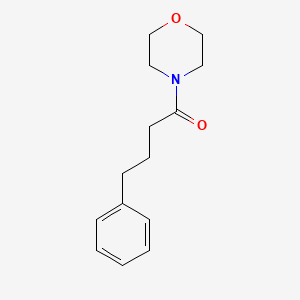
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbonitrile is a boronic acid derivative with a naphthalene ring structure. This compound is notable for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a palladium-catalyzed cross-coupling reaction between naphthalene-1-carbonitrile and bis(pinacolato)diboron. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base like potassium phosphate. The reaction is usually conducted in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch reactors are employed to handle the production volumes. Purification steps often include recrystallization or column chromatography to ensure the final product meets quality standards.
Types of Reactions:
Cross-Coupling Reactions: This compound is frequently used in Suzuki-Miyaura cross-coupling reactions to form biaryls.
Oxidation and Reduction Reactions: It can undergo oxidation to form naphthalene-1,8-dione derivatives and reduction to produce naphthalene-1-carboxaldehyde.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and an aryl halide.
Oxidation: Common oxidizing agents include potassium permanganate or chromyl chloride.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Biaryls: Resulting from Suzuki-Miyaura cross-coupling reactions.
Naphthalene-1,8-dione: Formed through oxidation.
Naphthalene-1-carboxaldehyde: Produced via reduction.
科学研究应用
Chemistry: The compound is extensively used in organic synthesis, particularly in the formation of biaryls through cross-coupling reactions. It is also employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a tool for studying enzyme mechanisms and developing enzyme inhibitors. Its boronic acid group can mimic natural substrates, making it valuable in biochemical assays.
Medicine: The compound is a precursor in the synthesis of various drug candidates. Its derivatives have shown potential in treating diseases such as cancer and inflammatory disorders.
Industry: Beyond research, it is used in the chemical industry for the production of fine chemicals and materials. Its ability to form stable carbon-boron bonds makes it useful in the development of advanced materials.
作用机制
The mechanism of action of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbonitrile involves its participation in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product. The molecular targets and pathways involved are typically related to the formation of carbon-carbon bonds in organic molecules.
相似化合物的比较
Biphenyl-2-ylboronic acid: Used in similar cross-coupling reactions.
Phenylboronic acid: Commonly used in organic synthesis.
Naphthalene-1-boronic acid: Another boronic acid derivative with applications in cross-coupling reactions.
Uniqueness: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbonitrile is unique due to its naphthalene ring structure, which provides additional stability and reactivity compared to simpler boronic acids. Its use in the synthesis of complex organic molecules and its role in biological research further highlight its distinctiveness.
属性
CAS 编号 |
1864801-59-1 |
|---|---|
分子式 |
C17H18BNO2 |
分子量 |
279.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



